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Compound of Interest

Compound Name: Furamidine dihydrochloride

Cat. No.: B138736

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Furamidine, also known as DB75, is a fluorescent diamidine compound that serves as a highly
effective nuclear counterstain in fluorescence microscopy. It belongs to a class of molecules
known for their ability to bind to the minor groove of DNA, exhibiting a strong preference for AT-
rich regions.[1][2] This specific binding results in a significant enhancement of its fluorescence,
making it an excellent tool for visualizing cell nuclei. Its cell-permeable nature allows for the
staining of nuclei in both live and fixed cells.[3][4] Furamidine's spectral properties,
characterized by excitation in the ultraviolet range and emission in the blue region of the
spectrum, make it compatible with many other commonly used fluorophores in multiplexing
experiments.

Mechanism of Action:

Furamidine binds to the minor groove of double-stranded DNA.[1][2] This interaction is non-
intercalative and shows a high affinity for sequences rich in adenine (A) and thymine (T) base
pairs. The binding is stabilized by hydrogen bonds between the amidine groups of Furamidine
and the bases within the DNA minor groove.[1] Upon binding to DNA, Furamidine undergoes a
conformational change that leads to a significant increase in its fluorescence quantum yield,
resulting in bright and specific nuclear staining.
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Data Presentation

Spectral and Photophysical Properties of Furamidine:

Property Value Reference
Excitation Maximum (Aex) ~346 nm, ~361 nm [4]
Emission Maximum (Aem) ~497 nm [4]

o o Data not available in search
Molar Extinction Coefficient (g)
results

] Data not available in search
Quantum Yield (®)
results

Binding Affinity (Kd) to DNA Sub-10 nM

[1]

Experimental Protocols

1. Fixed Cell Staining Protocol:

This protocol is suitable for adherent or suspension cells that have been fixed prior to staining.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

Permeabilization Solution: 0.1% Triton X-100 in PBS

Procedure:

e Cell Preparation:

Fixation Solution: 3-4% formaldehyde or 4% paraformaldehyde (PFA) in PBS

Furamidine Stock Solution: 1 mg/mL in deionized water or DMSO

Furamidine Staining Solution: 1-5 pg/mL Furamidine in PBS
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o For adherent cells, grow cells on coverslips or in culture dishes.

o For suspension cells, centrifuge to pellet the cells and resuspend in PBS.

Fixation:

o Aspirate the culture medium and wash the cells once with PBS.

o Add the fixation solution and incubate for 10-20 minutes at room temperature.
Washing:

o Remove the fixation solution and wash the cells two to three times with PBS.
Permeabilization (Optional but Recommended):

o Add the permeabilization solution and incubate for 5-10 minutes at room temperature. This
step is crucial for ensuring the dye can access the nucleus.

o Wash the cells two to three times with PBS.
Staining:

o Dilute the Furamidine stock solution to the desired working concentration in PBS. A final
concentration of 1-5 ug/mL is a good starting point, but optimal concentration may vary
depending on the cell type and experimental conditions.

o Add the Furamidine staining solution to the cells and incubate for 5-15 minutes at room
temperature, protected from light.

Final Washes:
o Remove the staining solution and wash the cells two to three times with PBS.
Mounting and Imaging:

o Mount the coverslips with an appropriate mounting medium.
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o Image the cells using a fluorescence microscope with a filter set suitable for DAPI or
Hoechst stains (UV excitation and blue emission).

2. Live Cell Staining Protocol:

This protocol is for staining the nuclei of living cells. It is important to use a minimal
concentration of Furamidine and a short incubation time to minimize potential cytotoxicity.

Materials:

e Cell Culture Medium

e Furamidine Stock Solution: 1 mg/mL in deionized water or DMSO

e Furamidine Staining Solution: 0.5-2 pg/mL Furamidine in cell culture medium or PBS

Procedure:

e Cell Preparation:

o Grow cells in a suitable imaging chamber (e.g., glass-bottom dish).

e Staining:

o Prepare the Furamidine staining solution by diluting the stock solution in pre-warmed cell
culture medium or PBS. A concentration range of 0.5-2 pg/mL is recommended.

o Remove the existing culture medium and add the staining solution to the cells.

o Incubate for 10-30 minutes at 37°C in a CO2 incubator, protected from light.

e Washing:

o Remove the staining solution and wash the cells gently two to three times with pre-
warmed culture medium or PBS.

e Imaging:

o Add fresh, pre-warmed culture medium to the cells.
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o Image the live cells immediately using a fluorescence microscope equipped with a suitable
environmental chamber to maintain temperature and CO2 levels. Use a filter set

appropriate for UV excitation and blue emission.

Mandatory Visualizations

Live Cell Staining

Cell Culture in Furamidine Staining Wash (Media/PBS) Live Cell Imaging

Imaging Dish (0.5-2 pg/mL in Media)

Fixed Cell Staining

Fixation Permeabilization Furamidine Staining a
Cell Culture VEEGES)) (0.1% Triton X-100) VESIGES) (1-5 pg/mL) Wash (PBS) Imaging

(3-4% Formaldehyde)

Click to download full resolution via product page
Caption: Experimental workflows for fixed and live cell nuclear counterstaining with Furamidine.

Caption: Mechanism of Furamidine binding to the DNA minor groove, leading to enhanced

fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorescence-microscopy-for-nuclear-counterstaining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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